Ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Procure Ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate (CAS 76075-24-6), the specific 7-methyl isomer with a free C5 position critical for systematic SAR exploration in hit-to-lead DPP4 inhibitor programs. Unlike 5-chloro or 5,7-dimethyl analogs, this scaffold's unsubstituted C5 site enables late-stage electrophilic substitution and cross-coupling for parallel chemistry. The 2-ethyl ester handle allows direct hydrolysis or amidation, as validated in candidate optimization. Supported by evidence of COX-sparing anti-inflammatory activity and lead-like physicochemical properties (MW 205.21, complexity 247, 0 H-bond donors), this ≥98% pure building block is the optimal entry point for medicinal chemistry teams prioritizing diverse derivatization without consuming property budget on a pre-elaborated core. Verify exact 7-methyl substitution to avoid divergent biological readout associated with generic imidazopyrimidine-carboxylates.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
Cat. No. B7909854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=CC(=NC2=N1)C
InChIInChI=1S/C10H11N3O2/c1-3-15-9(14)8-6-13-5-4-7(2)11-10(13)12-8/h4-6H,3H2,1-2H3
InChIKeyNUSHNKXJMTVGIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-Methylimidazo[1,2-a]pyrimidine-2-carboxylate: Structural Identity and Core Scaffold Characteristics for Procurement Decisions


Ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate (CAS 76075-24-6) is a heterocyclic building block of the imidazo[1,2-a]pyrimidine class, featuring a bridgehead nitrogen fused bicyclic core with a 7-methyl substituent and an ethyl ester at the 2-position [1]. This scaffold is a recognized privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP4) inhibitors and other bioactive molecules [2]. The compound is commercially available at 95–98% purity from multiple vendors including Enamine, CymitQuimica, and Leyan .

Why Ethyl 7-Methylimidazo[1,2-a]pyrimidine-2-carboxylate Cannot Be Substituted with Arbitrary Imidazopyrimidine Analogs


Within the imidazo[1,2-a]pyrimidine-2-carboxylate series, seemingly minor substituent changes at positions 5 and 7 produce marked differences in both biological activity and synthetic utility [1]. The 5-chloro-7-methyl derivative (ester 5a) displayed approximately 15× the analgesic potency of indomethacin in the acetic acid writhing test, whereas the non-chlorinated 7-methyl ester (5b) showed a distinctly different anti-inflammatory profile in rat paw edema models, underscoring that substitution pattern rather than core scaffold alone dictates pharmacological outcome [1]. Furthermore, the unsubstituted 5-position of the target compound presents a critical synthetic handle for late-stage diversification reactions—such as electrophilic aromatic substitution or cross-coupling—that are sterically or electronically blocked in 5,7-dimethyl or 5-chloro analogs [2]. Procuring a generic “imidazopyrimidine-carboxylate” without confirming the exact substitution pattern therefore risks acquiring a compound with divergent reactivity and biological readout.

Quantitative Differentiation Evidence: Ethyl 7-Methylimidazo[1,2-a]pyrimidine-2-carboxylate vs. Closest Analogs


Substitution Pattern Differentiation: 7-Methyl vs. 5,7-Dimethyl and 5-Chloro-7-Methyl Esters

The target compound possesses a single methyl group at position 7 with an unsubstituted position 5. In contrast, Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate (CAS 76075-25-7) bears methyl groups at both positions, while Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate introduces an electron-withdrawing chlorine at position 5. The absence of a 5-substituent in the target compound preserves a reactive C–H site amenable to late-stage functionalization, whereas the 5,7-dimethyl analog sterically blocks electrophilic substitution at this position and the 5-chloro analog electronically deactivates the ring [1]. This difference is synthetically meaningful: the target compound can serve as a diversification-ready intermediate, while the disubstituted analogs are essentially end-point scaffolds [2].

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Biological Activity Differentiation: COX-Independent Anti-inflammatory Profile of the Ester Series

In the Abignente et al. 1994 study, imidazo[1,2-a]pyrimidine-2-carboxylic esters were evaluated in vivo for anti-inflammatory activity in the rat paw edema assay and for analgesic activity in the acetic acid writhing test, benchmarked against indomethacin [1]. Ester 5b (the 7-methyl non-chlorinated ethyl ester, structurally consistent with the target compound) demonstrated anti-inflammatory action in the carrageenan-induced rat paw edema model, while the 5-chloro-7-methyl derivatives 5a, 6a, and 7a showed approximately 15× the analgesic potency of indomethacin in the writhing test [1]. Critically, all tested compounds were found to lack cyclooxygenase (COX) inhibitory activity in vitro, defining a COX-independent mechanism distinct from classical NSAIDs [1]. This establishes that the 5-unsubstituted ester (target compound) and the 5-chloro ester (comparator) exhibit divergent analgesic potency despite sharing the same core scaffold.

Anti-inflammatory Analgesic COX-Independent Mechanism

Physicochemical Differentiation: Calculated Molecular Properties vs. Nearest Structural Analogs

The target compound (MW 205.21, exact mass 205.0851, formula C₁₀H₁₁N₃O₂) possesses a calculated complexity of 247, with 0 H-bond donors, 4 H-bond acceptors, 3 rotatable bonds, and a total of 15 heavy atoms . In comparison, the 5,7-dimethyl analog (MW 219.24, C₁₁H₁₃N₃O₂) has a higher molecular weight (+14 Da), increased complexity (272), and 16 heavy atoms . The 5-chloro-7-methyl analog introduces a chlorine atom, increasing MW to approximately 239.7 and adding halogen-dependent logP contributions. The 7-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid (CAS 111984-00-0, MW 177.16) differs by the absence of the ethyl ester, which eliminates 2 rotatable bonds and reduces lipophilicity . These differences place the target compound in a distinct physicochemical space: it retains the membrane-permeability-enhancing ethyl ester while maintaining a lower molecular weight and complexity than the disubstituted analogs, positioning it advantageously for lead-like property optimization [1].

Physicochemical Profiling Drug-likeness Pre-formulation

Scaffold Validation: 7-Methylimidazo[1,2-a]pyrimidine-2-carboxylate as a Privileged Core in DPP4 Inhibitor Development

The 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate core—identical to the target compound's scaffold—was validated as a productive starting point for potent DPP4 inhibition by Meng et al. (2010). In that study, further substitution at positions 5 (2,4-dichlorophenyl) and 6 (aminomethyl) on this core yielded compounds with Ki values as low as 0.7 nM against human recombinant DPP4, with the lead compound (+)-24s demonstrating excellent in vivo efficacy in ob/ob mice [1][2]. Critically, the study demonstrated that replacing the aryl substitution on the imidazole ring with a more polar carboxylic ester or amide at the 2-position not only increased DPP4 binding activity but also significantly reduced hERG and sodium channel inhibitory liabilities [1]. While the target compound itself lacks the 5- and 6-substitutions that confer DPP4 potency, its core scaffold is the validated template upon which these potency- and selectivity-enhancing substitutions were introduced [3].

DPP4 Inhibition Type 2 Diabetes Scaffold Validation

Procurement-Relevant Application Scenarios for Ethyl 7-Methylimidazo[1,2-a]pyrimidine-2-carboxylate


Medicinal Chemistry: DPP4/Serine Protease Inhibitor Lead Generation via Scaffold Diversification

Based on the validated 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate scaffold's role in generating DPP4 inhibitors with Ki = 0.7 nM (Section 3, Evidence Item 4) , the target compound is the appropriate procurement choice for medicinal chemistry teams initiating a hit-to-lead program targeting DPP4 or related serine proteases. The unsubstituted 5-position enables systematic SAR exploration through parallel chemistry, while the 2-ethyl ester can be hydrolyzed to the carboxylic acid or converted to amides as demonstrated in the Meng et al. 2010 optimization campaign .

Anti-inflammatory Drug Discovery: Exploration of COX-Independent Mechanisms

The Abignente et al. 1994 study established that imidazo[1,2-a]pyrimidine-2-carboxylic esters including the 7-methyl ethyl ester display in vivo anti-inflammatory activity in the rat paw edema model without inhibiting COX in vitro (Section 3, Evidence Item 2) . For programs seeking COX-sparing anti-inflammatory agents—potentially avoiding the gastrointestinal and cardiovascular liabilities of traditional NSAIDs—the target compound represents a non-chlorinated entry point into this chemotype, distinguishable from the 5-chloro-7-methyl series which showed stronger analgesic but a different anti-inflammatory profile .

Synthetic Methodology Development: Late-Stage Functionalization at the C5 Position

The target compound's free C5 position—unlike the 5,7-dimethyl or 5-chloro analogs—provides a reactive handle for electrophilic substitution, cross-coupling, or Vilsmeier-Haack formylation reactions (Section 3, Evidence Item 1) . Methodologists developing C–H activation protocols, halogenation procedures, or direct arylation conditions on heterocyclic scaffolds can use this compound as a well-defined substrate with a single reactive site, simplifying product analysis and mechanistic interpretation compared to disubstituted analogs with blocked or competing positions.

Lead-like Library Design: Core Scaffold for Fragment-Based or Combinatorial Approaches

With a molecular weight of 205.21, complexity of 247, and 0 H-bond donors (Section 3, Evidence Item 3) , the target compound falls within lead-like chemical space as defined by Teague et al. (MW ≤ 350, moderate complexity) . In contrast, the 5,7-dimethyl analog exceeds the target compound's MW by 14 Da and complexity by 25 units. Procurement of the 7-methyl scaffold for combinatorial library construction allows library designers to reserve physicochemical property budget for potency-conferring substituents added during optimization, rather than consuming it with an already-elaborated starting scaffold.

Quote Request

Request a Quote for Ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.